molecular formula C18H17N3O3 B4725512 2-(4-nitrophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile

2-(4-nitrophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile

Cat. No. B4725512
M. Wt: 323.3 g/mol
InChI Key: SEZKZRHUYMCDFZ-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile, also known as NPFA, is a chemical compound that has been studied extensively for its potential pharmacological applications. It is a member of the acrylonitrile family of compounds, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins. Prostaglandins are signaling molecules that play a role in inflammation, pain, and fever. By inhibiting COX-2 activity, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. This compound has also been found to have anti-tumor effects in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-nitrophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile in lab experiments is its wide range of biological activities. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a versatile compound for studying various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been found to have toxic effects on liver and kidney function in animal models.

Future Directions

There are several future directions for research on 2-(4-nitrophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of this compound. Another area of research is the investigation of this compound's potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine the optimal dosage and administration of this compound for therapeutic use.

Scientific Research Applications

2-(4-nitrophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile has been studied extensively for its potential pharmacological applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-2-(4-nitrophenyl)-3-(5-piperidin-1-ylfuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c19-13-15(14-4-6-16(7-5-14)21(22)23)12-17-8-9-18(24-17)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZKZRHUYMCDFZ-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-nitrophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile
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2-(4-nitrophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile
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2-(4-nitrophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile
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